molecular formula C12H19BrO3 B2636157 3-(Bromomethyl)-4,9,12-trioxadispiro[4.2.48.25]tetradecane CAS No. 2283574-84-3

3-(Bromomethyl)-4,9,12-trioxadispiro[4.2.48.25]tetradecane

Cat. No.: B2636157
CAS No.: 2283574-84-3
M. Wt: 291.185
InChI Key: RFRBBJBJSRLXSS-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-4,9,12-trioxadispiro[424825]tetradecane is a complex organic compound characterized by its unique spirocyclic structure

Scientific Research Applications

3-(Bromomethyl)-4,9,12-trioxadispiro[4.2.48.25]tetradecane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

    Industry: It is used in the production of advanced materials with specific properties, such as polymers and resins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-4,9,12-trioxadispiro[4.2.48.25]tetradecane typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound under controlled conditions. The reaction often employs reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-4,9,12-trioxadispiro[4.2.48.25]tetradecane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used in substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-4,9,12-trioxadispiro[4.2.48.25]tetradecane involves its interaction with various molecular targets. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. This reactivity is exploited in the design of bioactive compounds and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-4,9,12-trioxadispiro[4.2.48.25]tetradecane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    3-(Iodomethyl)-4,9,12-trioxadispiro[4.2.48.25]tetradecane: Contains an iodomethyl group, offering different reactivity and applications.

Uniqueness

3-(Bromomethyl)-4,9,12-trioxadispiro[4.2.48.25]tetradecane is unique due to the presence of the bromomethyl group, which provides distinct reactivity compared to its chloro- and iodo- counterparts. This makes it particularly useful in specific synthetic applications where the bromine atom’s reactivity is advantageous.

Properties

IUPAC Name

3-(bromomethyl)-4,9,12-trioxadispiro[4.2.48.25]tetradecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrO3/c13-9-10-1-2-11(16-10)3-5-12(6-4-11)14-7-8-15-12/h10H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRBBJBJSRLXSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC3(CC2)OCCO3)OC1CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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